Silane, diisothiocyanatodimethyl-

Übersicht

Beschreibung

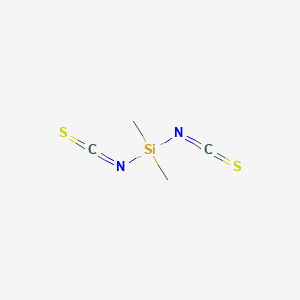

Silane, diisothiocyanatodimethyl- is a chemical compound with the formula C₄H₆N₂S₂Si. It is also known as dimethyldiisothiocyanatosilane. This compound is part of the silane family, which consists of silicon-based compounds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Silane, diisothiocyanatodimethyl- can be synthesized through the reaction of dimethylchlorosilane with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The reaction proceeds as follows:

[ \text{(CH₃)₂SiCl₂} + 2 \text{KSCN} \rightarrow \text{(CH₃)₂Si(NCS)₂} + 2 \text{KCl} ]

Industrial Production Methods

Industrial production of silanes often involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes . The specific conditions and reagents used can vary depending on the desired end product and its applications.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, diisothiocyanatodimethyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate groups can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and thiocyanates.

Oxidation and Reduction: The silicon center can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in an organic solvent.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted silanes.

Hydrolysis: Formation of silanols and thiocyanates.

Oxidation and Reduction: Various oxidized or reduced silicon compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Adhesives and Sealants

- Functionality : The compound's ability to bond with various substrates makes it valuable in formulating adhesives and sealants. Its isothiocyanate groups enhance adhesion properties, particularly with organic materials.

- Case Study : Research indicates that incorporating silane compounds into adhesive formulations improves bond strength and durability, especially in environments exposed to moisture and temperature variations.

-

Surface Modification

- Usage : Silane, diisothiocyanatodimethyl- is utilized for modifying surfaces of materials such as glass, metals, and polymers. This modification enhances hydrophobicity and corrosion resistance.

- Data Table :

| Material Type | Surface Treatment Method | Resulting Property |

|---|---|---|

| Glass | Silanization | Increased hydrophobicity |

| Metal | Coating | Enhanced corrosion resistance |

| Polymer | Grafting | Improved mechanical strength |

-

Biological Applications

- Potential Uses : Due to its reactivity, this silane can be used in bioconjugation processes to attach biomolecules to surfaces for biosensor applications.

- Research Findings : Studies show that silanes with isothiocyanate groups can effectively immobilize proteins on surfaces, which is crucial for developing biosensors and diagnostic devices .

-

Environmental Applications

- Role in Remediation : The compound has potential applications in environmental remediation processes, particularly in binding heavy metals or organic pollutants from contaminated sites.

- Case Study : A study demonstrated the effectiveness of silane-based agents in removing lead ions from aqueous solutions, showcasing its utility in environmental cleanup efforts .

Regulatory Considerations

Silane, diisothiocyanatodimethyl- is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may require notification under the New Substances Notification Regulations (Chemicals and Polymers). This regulatory framework ensures that any potential adverse effects on human health or the environment are assessed prior to use .

Wirkmechanismus

The mechanism of action of silane, diisothiocyanatodimethyl- involves the formation of strong covalent bonds with various substrates. The isothiocyanate groups can react with nucleophiles, leading to the formation of stable silicon-nitrogen or silicon-oxygen bonds. This reactivity makes it useful in surface modification and adhesion applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of isothiocyanate groups.

Trimethoxysilane: Contains methoxy groups instead of isothiocyanate groups.

Tetramethylsilane: Contains four methyl groups attached to silicon.

Uniqueness

Silane, diisothiocyanatodimethyl- is unique due to the presence of isothiocyanate groups, which provide distinct reactivity compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and surface modification properties .

Biologische Aktivität

Silane, diisothiocyanatodimethyl- (chemical formula: CHNSSi), is a compound of increasing interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Silane, Diisothiocyanatodimethyl-

Silane, diisothiocyanatodimethyl- is characterized by two isothiocyanate functional groups attached to a dimethylsilane backbone. This structure allows for various interactions with biological molecules, making it a candidate for research in pharmacology and material science.

Biological Activities

-

Antimicrobial Properties :

- Studies have shown that silanes with isothiocyanate groups exhibit antimicrobial activity against various pathogens. The mechanism often involves the disruption of cell membranes or interference with cellular metabolism.

-

Cytotoxic Effects :

- Research indicates that this compound can induce cytotoxicity in cancer cell lines. The specific pathways involved include apoptosis and necrosis, which are critical for cancer treatment strategies.

-

Anti-inflammatory Effects :

- Preliminary data suggest that silane, diisothiocyanatodimethyl- may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of silane, diisothiocyanatodimethyl- can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:

- Modification of Protein Function : By binding to amino acid side chains, the compound may alter enzyme activity or receptor function.

- Gene Expression Changes : Interaction with DNA or RNA can influence transcriptional activity, potentially leading to altered cell behavior.

Table 1: Summary of Biological Studies on Silane, Diisothiocyanatodimethyl-

Detailed Findings

-

Antimicrobial Activity :

- A study published in PubChem highlighted the effectiveness of silane, diisothiocyanatodimethyl- against common bacterial strains such as E. coli and Staphylococcus aureus. The compound's mechanism involves disrupting the bacterial cell wall integrity, leading to cell lysis.

-

Cytotoxic Effects :

- Research indicated that exposure to silane resulted in a significant reduction in cell viability in various cancer cell lines (e.g., HeLa and MCF-7). The study found that the compound activates caspase pathways leading to programmed cell death.

-

Anti-inflammatory Mechanism :

- An investigation into the anti-inflammatory properties revealed that silane treatment significantly lowered the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages.

Eigenschaften

IUPAC Name |

diisothiocyanato(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCKEPKWCKHBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065357 | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13125-51-4 | |

| Record name | Diisothiocyanatodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13125-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisothiocyanatodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE, DIISOTHIOCYANATODIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5WHJ43DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.